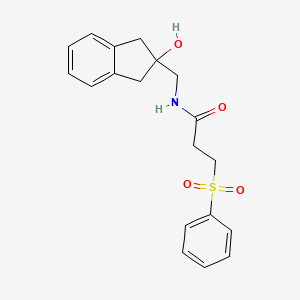

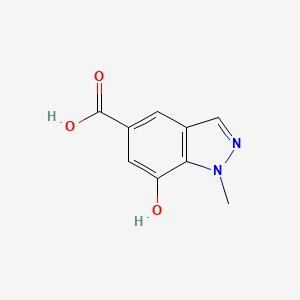

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as L-798,106, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective and potent inhibitors of the enzyme known as Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3 has been shown to have several therapeutic benefits, including anti-inflammatory and neuroprotective effects.

Applications De Recherche Scientifique

Novel Nonnucleoside Inhibitors for Cytomegalovirus (CMV)

Research on compounds structurally similar to the one inquired about has shown potential in the treatment of CMV. For instance, one study identified a novel selective nonnucleoside inhibitor that exhibits significant inhibition of CMV replication without affecting viral DNA synthesis, transcription, and translation. This compound interferes with viral DNA maturation and packaging, demonstrating a distinct mechanism of action from other antiviral agents and suggesting potential applications in CMV-related research and treatment strategies (Buerger et al., 2001).

Drug Metabolism and Biocatalysis

Another area of research application involves the use of microbial-based systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds. A study demonstrated that incubating a potent AMPA receptor potentiator with Actinoplanes missouriensis generated several mammalian metabolites, which were structurally characterized and used as analytical standards for clinical investigations. This showcases the compound's role in understanding drug metabolism and the development of therapeutic agents through biocatalysis (Zmijewski et al., 2006).

Protein Modification and Cross-linking

Sulfonamide derivatives have been employed in protein modification reagents, particularly for cross-linking purposes. N-Hydroxysulfosuccinimide, a derivative incorporated into protein cross-linking agents, demonstrates efficacy in modifying proteins at physiological pH. This has applications in the study of protein structure, function, and interactions, highlighting its utility in biochemical and proteomics research (Staros, 1982).

Quantum Chemical Studies

The compound "bicalutamide," which shares a functional group similarity with the inquired compound, has been the subject of quantum chemical studies. These studies evaluate its potential energy, molecular orbitals, and electrostatic potential, aiding in understanding its mechanism as an anti-androgen for treating prostate cancer. This research suggests the compound's applications in studying drug-receptor interactions and optimizing pharmacophore models for drug design (Otuokere & Amaku, 2015).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c21-18(10-11-25(23,24)17-8-2-1-3-9-17)20-14-19(22)12-15-6-4-5-7-16(15)13-19/h1-9,22H,10-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFPMDGLLMYIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)

![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)

![Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate](/img/structure/B2829911.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)

![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)

![4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2829922.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)